molecular formula C9H12O4 B046517 Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 347378-67-0

Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Cat. No. B046517
M. Wt: 184.19 g/mol
InChI Key: LYOJCNWCUOSHLX-BIIVOSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, also known as ethyl squarate, is a chemical compound with a bicyclic structure. It has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate is not fully understood. However, it is believed to react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. It can also undergo oxidation reactions to form a variety of products.

Biochemical And Physiological Effects

Ethyl squarate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, to induce apoptosis in cancer cells, and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in lab experiments is its unique structure, which allows it to react with a variety of nucleophiles. However, it also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in scientific research. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its use as a catalyst in organic synthesis reactions is an area of ongoing research.

Synthesis Methods

The synthesis of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate can be achieved through several methods. One of the most common methods is the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate acetoacetate with squaric acid in the presence of a catalyst. Another method involves the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate 3-oxobutanoate with glyoxal in the presence of a base.

Scientific Research Applications

Ethyl squarate has been extensively used in scientific research due to its unique properties. It has been used as a cross-linking agent in the synthesis of polymers, as a fluorescent probe for the detection of metal ions, and as a catalyst in various chemical reactions.

properties

CAS RN

347378-67-0

Product Name

Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1

InChI Key

LYOJCNWCUOSHLX-BIIVOSGPSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]2[C@H](O2)[C@H](C1)O

SMILES

CCOC(=O)C1=CC2C(O2)C(C1)O

Canonical SMILES

CCOC(=O)C1=CC2C(O2)C(C1)O

Origin of Product

United States

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